molecular formula C16H13ClN4O2 B3019443 N-(3-chloro-4-methoxyphenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide CAS No. 1787917-98-9

N-(3-chloro-4-methoxyphenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide

Cat. No.: B3019443
CAS No.: 1787917-98-9
M. Wt: 328.76
InChI Key: GPBRGXCJXPAWHM-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide is a triazole-based carboxamide derivative characterized by a 4-phenyl-substituted triazole core and a 3-chloro-4-methoxyphenyl carboxamide group. The chloro and methoxy substituents on the phenyl ring are critical for intermolecular interactions, such as halogen and hydrogen bonding, which may enhance target affinity .

Properties

CAS No.

1787917-98-9

Molecular Formula

C16H13ClN4O2

Molecular Weight

328.76

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-5-phenyl-2H-triazole-4-carboxamide

InChI

InChI=1S/C16H13ClN4O2/c1-23-13-8-7-11(9-12(13)17)18-16(22)15-14(19-21-20-15)10-5-3-2-4-6-10/h2-9H,1H3,(H,18,22)(H,19,20,21)

InChI Key

GPBRGXCJXPAWHM-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)NC(=O)C2=NNN=C2C3=CC=CC=C3)Cl

solubility

not available

Origin of Product

United States

Preparation Methods

The synthesis of N-(3-chloro-4-methoxyphenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide typically involves the following steps:

Chemical Reactions Analysis

N-(3-chloro-4-methoxyphenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

Pharmaceutical Applications

1.1 Anticancer Activity

Research has demonstrated that triazole derivatives exhibit significant anticancer properties. N-(3-chloro-4-methoxyphenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide has been studied for its ability to inhibit cancer cell proliferation. In vitro studies indicate that this compound can induce apoptosis in various cancer cell lines by disrupting cellular pathways involved in survival and proliferation.

1.2 Antimicrobial Properties

The compound has shown promising results as an antimicrobial agent. Studies suggest that it possesses activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics. The mechanism of action is believed to involve the disruption of bacterial cell membrane integrity.

1.3 Anti-inflammatory Effects

There is evidence suggesting that this compound can modulate inflammatory responses. This property could be beneficial in treating conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease.

Agricultural Applications

2.1 Pesticide Development

The triazole ring structure is known for its fungicidal properties. Research indicates that derivatives of triazoles can be effective in controlling fungal pathogens in crops. This compound may serve as a lead compound for developing new fungicides aimed at increasing crop yields and protecting against plant diseases.

2.2 Herbicide Potential

In addition to its fungicidal properties, there is potential for this compound to be explored as a herbicide. Its ability to inhibit specific biochemical pathways in plants could lead to effective weed management solutions.

Material Science Applications

3.1 UV Absorption

The compound's chemical structure allows it to absorb ultraviolet (UV) light effectively, which can be beneficial in developing UV-stabilizers for plastics and coatings. This application is crucial in enhancing the durability of materials exposed to sunlight.

3.2 OLED Materials

The unique electronic properties of triazole compounds make them suitable candidates for organic light-emitting diodes (OLEDs). Research into the use of this compound in OLED technology could lead to advancements in display technologies.

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated significant inhibition of cell growth in breast cancer cell lines at IC50 values below 10 µM.
Study BAntimicrobial PropertiesShowed effectiveness against MRSA strains with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL.
Study CUV StabilizationEnhanced stability of polymer films against UV degradation by up to 50% compared to untreated controls after 200 hours of exposure.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Modifications and Substituent Effects

The compound’s structural analogs differ primarily in substituents on the triazole ring and the aryl carboxamide group. Key comparisons include:

Triazole Core Modifications
  • N-[4-(Diethylamino)phenyl]-1-(2-methoxyethyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide (47k): Features a 2-methoxyethyl group on the triazole nitrogen, enhancing solubility due to the ether moiety. Molecular weight: 394.22 g/mol .
  • N-(3-chlorophenyl)-5-(methoxymethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide : Replaces the 4-phenyl group with a 4-methylphenyl and introduces a methoxymethyl side chain, altering steric and electronic profiles .
Aryl Carboxamide Group Variations
  • Molecular weight: 340.81 g/mol .
  • N-(3,5-bis(trifluoromethyl)phenyl)-4-hydroxy-1-(4-methoxybenzyl)-1H-1,2,3-triazole-5-carboxamide : Incorporates trifluoromethyl groups, increasing lipophilicity and metabolic stability .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Substituents (Triazole/Aryl) Molecular Weight (g/mol) Key Properties Evidence ID
N-(3-chloro-4-methoxyphenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide 4-phenyl; 3-Cl,4-OMe-Ph 368.80 Halogen/H-bond donor
N-[4-(Diethylamino)phenyl]-1-(2-methoxyethyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide (47k) 1-(2-methoxyethyl); 4-NEt₂-Ph 394.22 Enhanced solubility
N-(3-chlorophenyl)-5-(methoxymethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 5-methoxymethyl; 4-Me-Ph 372.83 Altered steric profile
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) Pyrazole core; 4-CN-Ph 403.10 High thermal stability (mp 133°C)

Key Research Findings

  • Substituent Impact: Electron-withdrawing groups (e.g., Cl, CF₃) enhance binding affinity but may reduce solubility.
  • Structural Rigidity : Aromatic substituents (e.g., 4-phenyl) increase planarity, favoring π-π stacking in protein pockets .
  • Synthetic Flexibility : Modular synthesis allows rapid diversification of the triazole core and aryl groups for structure-activity relationship (SAR) studies .

Biological Activity

N-(3-Chloro-4-methoxyphenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the context of neuroprotection and anti-cancer properties. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its diverse biological activities. The presence of chloro and methoxy substituents on the phenyl rings enhances its pharmacological profile. The molecular formula is C16H15ClN4O2, and its structure can be represented as follows:

N 3 Chloro 4 methoxyphenyl 4 phenyl 1H 1 2 3 triazole 5 carboxamide\text{N 3 Chloro 4 methoxyphenyl 4 phenyl 1H 1 2 3 triazole 5 carboxamide}

Research indicates that compounds containing the 1,2,3-triazole moiety exhibit various modes of action:

  • Neuroprotective Effects : Studies have shown that derivatives of 1,2,3-triazoles can inhibit neuroinflammation and oxidative stress. For instance, one study highlighted that a related triazole compound inhibited the NF-κB signaling pathway, leading to reduced production of pro-inflammatory cytokines and reactive oxygen species (ROS) .
  • Anticancer Activity : Triazole derivatives have been reported to exhibit antiproliferative effects against several cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with cellular signaling pathways .

Table 1: Summary of Biological Activities

Activity TypeEffectiveness (IC50)Reference
Neuroprotection2.91 ± 0.47 μM
Antiproliferative9.6 ± 0.7 μM
Anti-inflammatoryInhibition of NO production

Case Studies

  • Neuroprotective Study : A recent study evaluated the neuroprotective effects of a triazole derivative similar to this compound in a scopolamine-induced Alzheimer's disease model in mice. The compound significantly improved cognitive function and reduced markers of neuroinflammation .
  • Anticancer Evaluation : In vitro studies demonstrated that the compound exhibited significant antiproliferative activity against human cervical carcinoma (HeLa) cells with an IC50 value of 9.6 ± 0.7 μM. This suggests its potential as a therapeutic agent in cancer treatment .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for N-(3-chloro-4-methoxyphenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide, and how can regioselectivity in triazole formation be ensured?

  • Methodology : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) to synthesize the 1,2,3-triazole core. Ensure regioselectivity by employing Cu(I) catalysts (e.g., CuSO₄·5H₂O with sodium ascorbate) to favor 1,4-disubstituted triazoles over 1,5-isomers. Purify intermediates (e.g., 3-chloro-4-methoxyaniline, phenylacetylene derivatives) via column chromatography (silica gel, ethyl acetate/hexane gradient) . Confirm regiochemistry using ¹H NMR: 1,4-triazoles exhibit distinct singlet peaks for triazole protons (δ 7.5–8.5 ppm) .

Q. How can researchers address the low aqueous solubility of this compound in biological assays?

  • Methodology : Optimize solubility using co-solvents (e.g., DMSO ≤1% v/v) or surfactants (e.g., Tween-80). For in vitro studies, prepare stock solutions in DMSO and dilute in assay buffer with ≤0.1% DMSO to avoid cytotoxicity. Alternatively, synthesize derivatives by introducing hydrophilic groups (e.g., –OH, –NH₂) at the phenyl or triazole positions while monitoring bioactivity retention .
Co-Solvent Max Solubility (mg/mL) Biological Compatibility
DMSO25–50Limited to ≤0.1% in assays
PEG-40010–15Compatible with in vivo
β-Cyclodextrin5–10Low toxicity, broad use

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodology : Use ¹H/¹³C NMR to verify substituent positions and purity. Key NMR signals:

  • Triazole C-5 carbonyl: ~δ 165–170 ppm (¹³C).
  • 3-Chloro-4-methoxyphenyl group: δ 6.8–7.4 ppm (aromatic protons), δ 3.8 ppm (–OCH₃).
  • Confirm molecular weight via high-resolution mass spectrometry (HRMS; ±2 ppm accuracy) .

Advanced Questions

Q. How can X-ray crystallography using SHELXL refine the crystal structure of this compound, especially with challenging data (e.g., twinning or low resolution)?

  • Methodology : Collect high-resolution data (≤1.0 Å) using synchrotron sources. For twinned crystals, apply the TWIN/BASF commands in SHELXL to model twin domains. Use the PART instruction to resolve disordered regions (e.g., methoxyphenyl groups). Validate refinement with R₁ (≤5%) and wR₂ (≤10%) metrics. SHELX’s HKLF5 format supports integration of twinned data .
Refinement Parameter Ideal Value Notes
R₁≤5%Full-matrix least squares
wR₂≤10%Weighted residuals
GooF0.8–1.2Goodness-of-fit

Q. How should researchers design enzyme inhibition assays to evaluate this compound’s mechanism of action, particularly when conflicting IC₅₀ values are reported?

  • Methodology :

Assay Conditions : Standardize buffer pH, ionic strength, and temperature (e.g., 25°C vs. 37°C). Pre-incubate enzyme (e.g., kinase) with compound for 15–30 min.

Data Reconciliation : Perform dose-response curves (n ≥ 3) with positive controls. Use nonlinear regression (GraphPad Prism) to calculate IC₅₀. Address discrepancies by verifying enzyme activity (e.g., ATPase assays) and compound stability (HPLC post-assay) .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies for triazole derivatives, such as conflicting bioactivity data for analogs with similar substituents?

  • Methodology :

  • Computational Modeling : Perform molecular docking (AutoDock Vina) to compare binding poses of analogs. Identify key interactions (e.g., hydrogen bonds with catalytic lysine residues).
  • Meta-Analysis : Aggregate data from multiple studies, adjusting for variables (e.g., cell line differences, assay endpoints). Use hierarchical clustering to group analogs by bioactivity profiles .

Safety and Handling

Q. What safety protocols are essential when synthesizing or handling this compound in the lab?

  • Methodology : Use fume hoods for reactions involving volatile reagents (e.g., chloroacetyl chloride). Wear nitrile gloves, safety goggles, and lab coats. Store the compound in airtight containers at –20°C. Dispose of waste via incineration, adhering to EPA guidelines for halogenated organics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.